Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone
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Overview
Description
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties This compound features a phenyl group attached to a methanone moiety, with a tribromomethanesulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the tribromomethanesulfonyl chloride. This intermediate is then reacted with a phenylmethanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfur dioxide, and chlorinating agents. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other organic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in modifying biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone involves its ability to interact with various molecular targets through its reactive functional groups. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity. This reactivity is exploited in designing inhibitors and probes for studying biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl[3-(dibromomethanesulfonyl)phenyl]methanone
- Phenyl[3-(trifluoromethanesulfonyl)phenyl]methanone
- Phenyl[3-(chloromethanesulfonyl)phenyl]methanone
Uniqueness
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its analogs. The tribromomethanesulfonyl group enhances its ability to participate in substitution and condensation reactions, making it a valuable reagent in synthetic chemistry .
Biological Activity
Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a phenyl group attached to a methanone moiety, with a tribromomethanesulfonyl substituent that enhances its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that brominated compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus ATCC 29213 | 4 µg/mL |
Bromophenol A | E. coli | 8 µg/mL |
Tribromophenol | Pseudomonas aeruginosa | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of brominated compounds has been well-documented. For instance, studies show that bromophenols can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase activity and the generation of reactive oxygen species (ROS) .
Case Study: Cytotoxic Effects in Cancer Cell Lines
A study evaluated the cytotoxic effects of related brominated compounds on human cancer cell lines, revealing that certain derivatives led to significant cell death at low concentrations. The following table summarizes the findings:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 10 |
Bromophenol B | HCT-116 | 15 |
Tribromophenol | A549 | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could mitigate oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.
Table 3: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Tribromomethanesulfonyl | Increases antimicrobial potency |
Hydroxyl group | Enhances anticancer activity |
Methyl group | Modulates enzyme inhibition |
Properties
CAS No. |
921759-14-0 |
---|---|
Molecular Formula |
C14H9Br3O3S |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
phenyl-[3-(tribromomethylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C14H9Br3O3S/c15-14(16,17)21(19,20)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
InChI Key |
CXHKYTQSIXZHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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